

# BI-2493 solubility and preparation for experiments

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## Compound of Interest

Compound Name: BI-2493

Cat. No.: B12381246

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## Application Notes and Protocols: BI-2493

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BI-2493** is a highly selective, orally active, non-covalent pan-inhibitor of Kirsten Rat Sarcoma Virus (KRAS) oncogene.[1][2][3][4] As a structural analogue of BI-2865, **BI-2493** has been optimized for in vivo administration.[1][5] This potent inhibitor targets the inactive, GDP-bound state of KRAS, thereby blocking its interaction with guanine nucleotide exchange factors like SOS1/2.[6] This mode of action effectively impedes downstream signaling through critical pathways such as the RAF-MEK-ERK (MAPK) and PI3K/AKT pathways, leading to the attenuation of tumor growth.[7][8] **BI-2493** has demonstrated efficacy against a wide range of KRAS mutations as well as in cancer models with KRAS wild-type allele amplification.[9][10][11]

### Physicochemical Properties and Solubility

**BI-2493** is a yellow solid with a molecular weight of 461.58 g/mol and a chemical formula of  $C_{24}H_{27}N_7OS$ . [12]

Table 1: Solubility of **BI-2493**

Solvent	Concentration	Notes
DMSO	10 mM[1]	-
50 mg/mL (108.32 mM)[3]	Ultrasonic sonication may be required.[3]	
60 mg/mL (129.99 mM)[12]	Sonication is recommended. [12]	
92 mg/mL (199.31 mM)[2]	Use fresh, anhydrous DMSO as it is hygroscopic.[2][3]	
Water	Insoluble[2]	-
Ethanol	Insoluble[2]	-

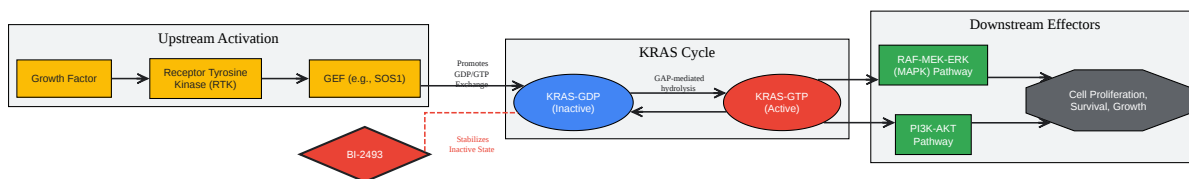
Table 2: Storage Conditions

Form	Storage Temperature	Duration
Solid Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	1 year
-20°C	1 month	

## Signaling Pathway

**BI-2493** functions by inhibiting the KRAS signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In its active, GTP-bound state, KRAS activates downstream effector proteins, leading to the propagation of signals that can drive oncogenesis.

**BI-2493** binds to the inactive, GDP-bound form of KRAS, preventing the exchange of GDP for GTP, a crucial step in KRAS activation. This leads to the downregulation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways.



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### BI-2493 Mechanism of Action

## Experimental Protocols

### In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of **BI-2493** for in vitro experiments.

Materials:

- **BI-2493** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)

Protocol:

- Equilibrate the **BI-2493** powder to room temperature before opening the vial.
- Aseptically weigh the desired amount of **BI-2493** powder.

- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 216.65  $\mu$ L of DMSO per 1 mg of **BI-2493**).
- Vortex the solution thoroughly until the powder is dissolved.
- If necessary, sonicate the solution to ensure complete dissolution.[\[12\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[\[2\]](#)[\[3\]](#)

## Cell-Based Proliferation Assay

Objective: To determine the effect of **BI-2493** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., KRAS mutant or wild-type amplified)
- Complete cell culture medium
- 96-well cell culture plates
- **BI-2493** stock solution
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **BI-2493** in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically  $\leq 0.1\%$ ).

- Remove the old medium from the wells and add the medium containing the various concentrations of **BI-2493**. Include a vehicle control (medium with DMSO only).
- Incubate the plate for the desired duration (e.g., 72 to 120 hours).[\[12\]](#)[\[13\]](#)
- At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence, absorbance, etc.) using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## In Vivo Formulation Preparation

Objective: To prepare a formulation of **BI-2493** suitable for oral administration in animal models.

Materials:

- **BI-2493** powder
- DMSO
- PEG300
- Tween® 80
- Deionized distilled water (ddH<sub>2</sub>O) or saline
- Sterile tubes

Protocol: This protocol is an example, and the final formulation may require optimization.

- For a 1 mL final volume, dissolve the required amount of **BI-2493** in 50 µL of DMSO.[\[2\]](#)
- Add 400 µL of PEG300 to the DMSO solution and mix until clear.[\[2\]](#)
- Add 50 µL of Tween® 80 and mix until the solution is clear.[\[2\]](#)

- Add 500  $\mu$ L of ddH<sub>2</sub>O to bring the final volume to 1 mL.[2]
- Mix thoroughly. This formulation should be prepared fresh before each use.[2]

## In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of **BI-2493** in a mouse xenograft model.

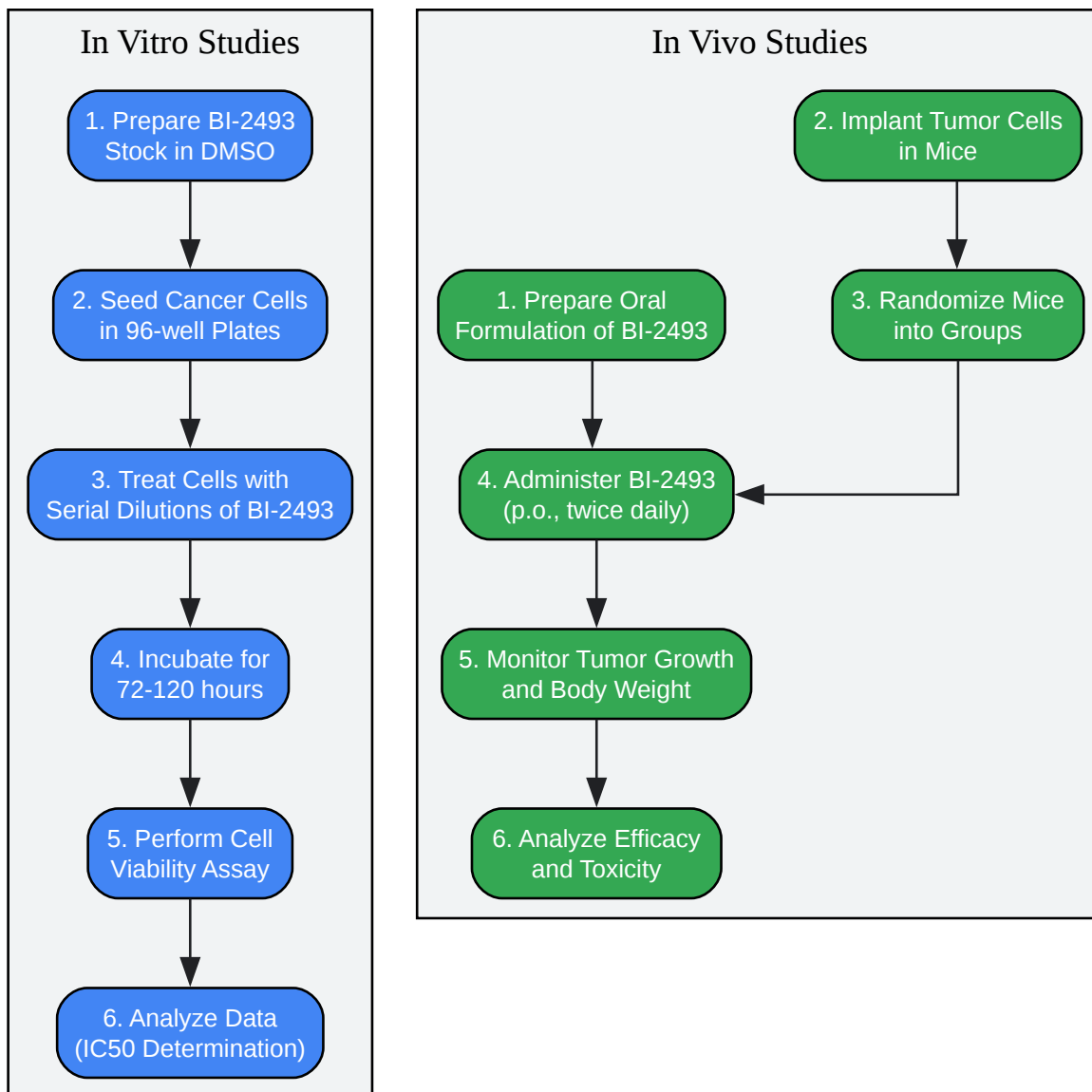
Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cells for implantation
- **BI-2493** formulation for oral gavage
- Vehicle control formulation
- Calipers for tumor measurement
- Animal balance

Protocol:

- Subcutaneously inject cancer cells into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer **BI-2493** orally (p.o.) twice daily at the desired dose (e.g., 10, 30, or 90 mg/kg).  
[11][12][13] Administer the vehicle solution to the control group.
- Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).
- Continue treatment for the specified duration (e.g., 21 days).[3]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

- Plot the mean tumor volume and body weight over time for each group to assess efficacy and toxicity.



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